5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol chemical properties
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. This heterocyclic compound belongs to the[1][2][3]triazolo[1,5-a]pyrimidine (TP) class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and its broad spectrum of biological activities.[4][5][6] This document details the synthetic routes, structural elucidation through spectroscopic methods, key physicochemical properties including tautomerism, and the reactivity of the core structure. Protocols for key chemical transformations are provided, alongside an exploration of its potential as a versatile intermediate for drug discovery, particularly in the fields of oncology, neuroscience, and infectious diseases.[2][3][7] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocyclic system.
Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) system is a fused bicyclic heterocycle that has garnered substantial attention in chemical and pharmaceutical research.[4] Structurally, it is an aza-analog of indolizine and is considered isoelectronic with the purine ring system, a fundamental component of nucleic acids.[4][6] This similarity has made the TP scaffold a compelling purine surrogate in the design of bioactive molecules, leading to the development of compounds with diverse therapeutic applications.[4][6]
Derivatives of the TP scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][8][9][10] The versatility of the TP core allows for substitution at various positions (C2, C5, C6, and C7), enabling fine-tuning of its steric, electronic, and pharmacokinetic properties.
The subject of this guide, 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, incorporates two key features:
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A trifluoromethyl (CF₃) group at the C5 position: This highly electronegative group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to biological targets.
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A hydroxyl group at the C7 position: This group introduces a site for hydrogen bonding and, crucially, exists in equilibrium with its keto tautomer, 7(4H)-one, which dictates its reactivity and potential interactions.[4][7]
Synthesis and Structural Elucidation
Core Synthetic Strategy
The most prevalent and efficient method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its equivalent.[4] For the synthesis of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, the logical precursors are 3-amino-1,2,4-triazole and a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. This strategy is well-documented for analogous structures and provides a direct route to the desired scaffold.[7][11]
Caption: General Synthetic Pathway for the Target Compound.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of structurally related trifluoromethyl-substituted triazolopyrimidines.[7]
Objective: To synthesize 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Materials:
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3-Amino-1,2,4-triazole
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Ethyl 4,4,4-trifluoroacetoacetate
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Glacial Acetic Acid
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Ethanol
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Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst (approx. 10-15 mL per gram of aminotriazole).
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Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature. A precipitate is expected to form.
-
Pour the cooled mixture into a beaker of cold water to induce further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
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Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
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Dry the final product under vacuum.
Causality: Acetic acid is chosen as it protonates the carbonyl oxygen, activating the β-ketoester for nucleophilic attack by the amino group of the triazole. The subsequent intramolecular cyclization and dehydration are also facilitated by the acidic medium and thermal energy.
Structural Characterization
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected data, extrapolated from close analogs like 2,5-bis(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one, are summarized below.[7]
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C6-H proton (approx. δ 6.0-6.6 ppm). A singlet for the C2-H proton. A broad singlet for the N4-H (in the oxo tautomer) or O-H (in the ol tautomer), which may be solvent-dependent. |
| ¹³C NMR | A quartet for the CF₃ carbon (¹JCF ≈ 270 Hz). A quartet for the C5 carbon (²JCF ≈ 35-40 Hz). Signals corresponding to the other aromatic/heterocyclic carbons. |
| ¹⁹F NMR | A sharp singlet for the CF₃ group (approx. δ -65 to -70 ppm relative to CFCl₃). |
| FT-IR (KBr) | Broad absorption for O-H/N-H stretching (3400-3500 cm⁻¹). Strong C=O stretching band (in the oxo tautomer) around 1700 cm⁻¹. C=N and C=C stretching bands (1600-1650 cm⁻¹). Strong C-F stretching bands. |
| Mass Spec (MS) | A clear molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight. A characteristic fragmentation pattern may be observed. |
Core Chemical Properties
Physicochemical Properties
The introduction of a trifluoromethyl group significantly influences the compound's physical properties compared to its methyl analog.[12]
| Property | Value / Description | Source/Basis |
| Molecular Formula | C₆H₃F₃N₄O | - |
| Molecular Weight | 204.11 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | General observation for this class. |
| Melting Point | >250 °C (Expected) | Based on analogs like 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol (280-283 °C) and 2,5-bis(CF₃) analog (176-178 °C).[7][12] |
| Solubility | Likely poor solubility in cold water; soluble in polar organic solvents like DMSO and DMF. | Based on 5-methyl analog.[12] |
| pKa | The hydroxyl/amide proton is weakly acidic. | General chemical principles. |
Tautomerism: The Hydroxy-Oxo Equilibrium
A critical chemical feature of 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidines is their existence in a tautomeric equilibrium with the corresponding 7(4H)-one form.[4] In the solid state and in most solutions, the keto (oxo) tautomer is generally favored due to the greater stability of the amide-like functionality. This property is fundamental to its reactivity and biological interactions.
Caption: Keto-Enol Tautomerism of the Target Compound.
Reactivity and Stability
The dual tautomeric nature of the molecule provides two primary avenues for chemical modification. The 7-oxo group can be converted into a more reactive 7-chloro group, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This two-step process is a cornerstone for creating libraries of diversified TP derivatives.[1][7]
Caption: Workflow for Chemical Derivatization at the C7 Position.
Protocol 1: Chlorination of the 7-ol Position [1][7]
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Place 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in a flask suitable for reflux.
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Carefully add phosphorus oxychloride (POCl₃) in excess (5-10 eq).
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Heat the mixture to reflux for 2-4 hours.
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Cool the reaction and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice.
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Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 7-chloro derivative.
Protocol 2: Nucleophilic Substitution of the 7-Chloro Group [1][2][9]
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Dissolve the 7-chloro derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
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Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.1-1.5 eq).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Perform standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The TP scaffold, particularly when substituted with a trifluoromethyl group, is a privileged structure in modern drug discovery. The title compound serves as a key intermediate for accessing molecules with potential therapeutic value.
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Anticancer Agents: Many TP derivatives function as kinase inhibitors or tubulin polymerization modulators.[2][9] The 7-position is often functionalized with various amine-containing side chains to optimize interactions within the ATP-binding pocket of kinases or at the colchicine binding site of tubulin.[2]
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Anticonvulsants: The TP core is present in compounds designed as positive modulators of GABAA receptors.[10] The structural similarity to purines like adenosine, a known neuromodulator, supports its exploration for neurological disorders.[3][4]
-
Anti-parasitic Agents: Trifluoromethylated TP compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[7] These compounds are believed to interact with key parasitic enzymes like dihydroorotate dehydrogenase (DHODH).[7]
-
Modulators of Drug Resistance: Certain TP derivatives have been found to modulate the activity of ABC transporters like ABCB1, which are responsible for multidrug resistance (MDR) in cancer cells, potentially resensitizing them to chemotherapy.[13]
Conclusion
5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward via well-established cyclocondensation chemistry. The key chemical properties—notably its keto-enol tautomerism and the reactivity of the C7 position—make it an exceptionally versatile platform for generating diverse molecular libraries. The presence of the CF₃ group imparts desirable pharmacological characteristics, positioning its derivatives as promising candidates for the development of novel therapeutics targeting a wide range of diseases.
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(Note: A representative structure is used for illustrative purposes.)